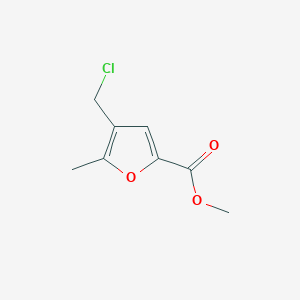
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, typically involves the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media, followed by treatment with hydrazine hydrate. Various derivatives can be obtained through reactions with ethyl bromide, aldehydes, and primary and secondary amines in the presence of formaldehyde, leading to a wide range of compounds with potential antimicrobial activity (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, is characterized by spectroscopic methods such as FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies. These analyses reveal the presence of thione-thiol tautomerism and provide insights into the electronic structure, vibrational wavenumbers, and molecular geometry (Gökce et al., 2016).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, leading to a diverse array of compounds with unique properties. These reactions include condensation with aldehydes, cyclo-condensation with thioacetic acid, and reactions with formaldehyde and different aromatic amines. Such chemical versatility allows for the exploration of new compounds with potential pharmacological activities (Dave et al., 2007).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The crystalline structure, melting points, and solubility in various solvents can be determined through crystallographic studies and physicochemical analyses. These properties are crucial for understanding the compound's stability, reactivity, and suitability for further applications (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and related derivatives, including reactivity, stability, and the potential for forming complexes with metals, can be explored through synthetic and characterization studies. These studies provide insights into the ligand behavior of 1,2,4-triazoles, their potential for forming coordination compounds, and their reactivity towards different chemical reagents (Haddad et al., 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been explored for antimicrobial applications. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities showcased moderate to good activity against various microbial strains, emphasizing the potential of these compounds in antimicrobial research (Bayrak et al., 2009). Similarly, the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole revealed antimicrobial and antitubercular activities, suggesting their utility in addressing infectious diseases (Dave et al., 2007).
Corrosion Inhibition
Corrosion Inhibition
Pyridyl substituted triazole compounds have been investigated for their corrosion inhibition properties. Studies such as those on the Schiff's bases of pyridyl substituted triazoles demonstrated effective corrosion inhibition for mild steel in hydrochloric acid solutions, with high inhibition efficiencies being observed, highlighting the potential industrial applications of these compounds in protecting metals against corrosion (Ansari et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-propyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLGHCSTYKCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359206 | |
| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
90871-45-7 | |
| Record name | 2,4-Dihydro-4-propyl-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90871-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)


![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)

![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)